6-Bromo-3,7-dimethyl-1H-indole
Overview
Description
“6-Bromo-3,7-dimethyl-1H-indole” is a chemical compound . It is part of the indole family, a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest for many researchers . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .Molecular Structure Analysis
Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives have been found to possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .Scientific Research Applications
Chemical Synthesis and Characterization
- Synthesis Techniques : One study focused on the bromination of dimethyl indole derivatives, highlighting methods to produce 6-bromoindole derivatives among other brominated compounds, showcasing the versatility of bromination reactions in synthesizing complex indole structures (Miki et al., 2006).
- Crystal Structure and Molecular Interactions : Investigations into the crystal structure and intermolecular interactions of bromo-indole derivatives have been reported, providing insights into their structural and electronic properties. For example, the study on 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole detailed its crystal structure and theoretical analysis (Barakat et al., 2017).
Biological Activity and Potential Applications
- Antimicrobial and Antiinflammatory Activities : Some brominated indole derivatives have been evaluated for their antimicrobial and antiinflammatory properties. A study mentioned the synthesis and biological activity screening of heterocycles derived from bromoindole carbohydrazides, indicating potential antimicrobial and antiinflammatory applications (Narayana et al., 2009).
- Antiproliferative Activities : The synthesis of 3-hydroxyl-bromo indole derivatives, aimed at exploring their use in antitumor, antipyretic analgesics, and as hindered amine light stabilizers, suggests potential for medical and industrial applications (Wei, 2011).
Advanced Materials and Chemical Research
- Novel Indole Derivatives : Research into the synthesis of novel indole derivatives for various applications, including optical materials, has been conducted. Studies encompass synthesis, structural analysis, and the exploration of properties such as antimicrobial, antiinflammatory, and antiproliferative activities, providing a foundation for further development in materials science (Tariq et al., 2020).
Mechanism of Action
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .
Future Directions
Properties
IUPAC Name |
6-bromo-3,7-dimethyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-6-5-12-10-7(2)9(11)4-3-8(6)10/h3-5,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTJDCGCCYGGCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC(=C2C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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